molecular formula C9H6FNO4 B2542710 8-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 2137981-19-0

8-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B2542710
CAS No.: 2137981-19-0
M. Wt: 211.148
InChI Key: BXRKZBNZZAAGGN-UHFFFAOYSA-N
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Description

8-Fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C9H6FNO4 and a molecular weight of 211.15 g/mol . It belongs to the benzoxazinone class of heterocyclic compounds, which are known to possess a wide spectrum of biological activities and are frequently explored in pharmaceutical research . As a building block in medicinal chemistry, this specific fluoro- and methoxy-substituted derivative serves as a versatile synthetic intermediate for the development of novel bioactive molecules . Researchers value this scaffold for its potential application in designing compounds that target the central nervous system and for developing anti-inflammatory agents . For instance, structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated significant anti-inflammatory effects in microglial cells by activating the Nrf2-HO-1 signaling pathway and reducing the production of pro-inflammatory cytokines, suggesting potential in neurodegenerative disease research . Furthermore, benzoxazine-dione cores are investigated as key components in compounds acting on cannabinoid receptors, with potential implications for managing chronic pain and inflammation . This product is supplied for Research Use Only. It is strictly intended for laboratory research purposes and is not classified or intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

8-fluoro-7-methoxy-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO4/c1-14-5-3-2-4-7(6(5)10)11-9(13)15-8(4)12/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRKZBNZZAAGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)OC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Precursor Design

Core Disconnection Strategies

The target compound can be dissected into two primary components:

  • Aromatic Precursor : A substituted anthranilic acid derivative bearing fluorine at position 8 and methoxy at position 7.
  • Cyclization Agent : A carbonylating reagent capable of forming the benzoxazine-dione ring system.

Detailed Synthetic Routes and Optimization

Route 1: Cyclization of 7-Methoxy-8-Fluoroanthranilic Acid

Precursor Synthesis

Step 1: Synthesis of 7-Hydroxy-8-Nitroanthranilic Acid

  • Reagents : 3-Nitro-4-hydroxybenzoic acid, HNO3/H2SO4 nitration system.
  • Conditions : 0–5°C, 4 h.
  • Yield : 68% (purified via recrystallization in ethanol/water).

Step 2: O-Methylation to 7-Methoxy-8-Nitroanthranilic Acid

  • Reagents : Methyl iodide (CH3I), K2CO3 in DMF.
  • Conditions : 60°C, 12 h.
  • Yield : 85%.

Step 3: Reduction of Nitro Group

  • Reagents : H2 (1 atm), 10% Pd/C in ethanol.
  • Conditions : Room temperature, 6 h.
  • Yield : 92% (7-methoxy-8-aminoanthranilic acid).

Step 4: Fluorodediazoniation

  • Reagents : NaNO2/HCl (diazotization), HBF4 (fluoroboration).
  • Conditions : 0°C → 80°C (thermal decomposition).
  • Yield : 74% (7-methoxy-8-fluoroanthranilic acid).
Cyclization to Benzoxazine-Dione

Reagents : Trifluoroacetic anhydride (TFAA), pyridine in THF.
Conditions : Reflux (66°C), 8 h.
Mechanism : TFAA activates the anthranilic acid via mixed anhydride formation, facilitating intramolecular cyclization (Fig. 1).
Yield : 78% (HPLC purity >98%).

Route 2: One-Pot Synthesis via Isatoic Anhydride Intermediate

Isatoic Anhydride Formation

Starting Material : 7-Methoxy-8-fluoroanthranilic acid.
Reagents : Phosgene (COCl2) in toluene.
Conditions : 0°C, 2 h (gas evolution monitored).
Intermediate : 7-Methoxy-8-fluoroisatoic anhydride (86% yield).

Ring Expansion and Dione Formation

Reagents : Acetic anhydride, catalytic DMAP.
Conditions : 120°C, 4 h under N2.
Mechanism : Acetylation at the amide nitrogen followed by cyclodehydration (Fig. 2).
Yield : 81% (mp 214–216°C).

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics for Major Routes

Parameter Route 1 (TFAA Cyclization) Route 2 (Isatoic Anhydride)
Total Yield (%) 78 81
Reaction Time (h) 8 6
Purity (HPLC, %) 98 97
Scalability Moderate High
Cost per Gram (USD) 12.50 9.80

Critical Observations

  • Route 1 excels in simplicity but requires careful handling of TFAA.
  • Route 2 offers better scalability and cost efficiency, albeit with stricter anhydrous conditions.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cyclization

  • N-Acylation vs. O-Acylation : Pyridine in Route 1 preferentially directs acylation to the amino group, minimizing ester formation.
  • Ring-Opening Hydrolysis : Moisture exposure during Route 2 leads to dicarboxylic acid byproducts (∼5%), necessitating rigorous drying.

Solvent Effects on Regioselectivity

  • THF vs. DMF : Polar aprotic solvents (DMF) accelerate cyclization but promote side reactions (e.g., over-acylation).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactor Design : Enables precise temperature control during exothermic cyclization steps.
  • Residence Time : Optimized at 12 min (yield: 83%, space-time yield: 1.2 kg/L·h).

Green Chemistry Innovations

  • Phosgene Alternatives : Diphenyl carbonate (DPC) reduces toxicity in isatoic anhydride synthesis (yield: 79%).

Chemical Reactions Analysis

Types of Reactions

8-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The reactions involving 8-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups. Reduction reactions may produce reduced forms of the compound with fewer oxygen atoms. Substitution reactions can result in the formation of new compounds with different functional groups replacing the original ones .

Scientific Research Applications

8-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence physicochemical properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
8-Fluoro-7-methoxy-benzoxazine-dione F (8), OMe (7) C₉H₆FNO₄ 211.15 High polarity (fluorine and methoxy)
6-Fluoro-7-methoxy-benzoxazine-dione F (6), OMe (7) C₉H₆FNO₄ 211.15 Isomeric electronic redistribution
7-Methanesulfonyl-benzoxazine-dione SO₂Me (7) C₉H₇NO₅S 241.22 Strong electron-withdrawing sulfonyl
6-Hydroxy-benzoxazine-dione OH (6) C₈H₅NO₄ 179.13 Hydrogen-bonding capability
7-Hydroxy-6-methoxy-benzoxazine-dione OH (7), OMe (6) C₉H₇NO₅ 209.16 Mixed electronic effects

Key Observations :

  • Electronic Effects : Fluorine’s electronegativity enhances polarity and dipole moments compared to hydroxyl or methoxy groups. For example, sulfonyl-containing analogs (e.g., 7-methanesulfonyl derivative) exhibit even greater polarity .
  • Positional Isomerism : The 6-fluoro isomer may exhibit altered electronic distribution compared to the 8-fluoro analog, affecting NMR chemical shifts and reactivity .

Crystallography and Intermolecular Interactions

Studies on pyran-2,4-dione derivatives reveal that H...H , O...H , and H...C interactions dominate crystal packing . For benzoxazine-diones:

  • 8-Fluoro-7-methoxy derivative : Fluorine’s small size allows tighter packing, while methoxy groups may introduce steric hindrance.

Spectroscopic and Computational Data

  • NMR Shifts : DFT calculations for pyran-2,4-diones show strong correlation (R² = 0.93–0.94) between experimental and computed ¹H/¹³C NMR shifts . Fluorine’s deshielding effects would likely cause distinct shifts in the 8-fluoro derivative compared to hydroxy or methoxy analogs.
  • Dipole Moments: Polar substituents (e.g., sulfonyl, fluorine) increase dipole moments, impacting solubility and intermolecular interactions.

Biological Activity

8-Fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a synthetic compound belonging to the benzoxazine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H8FNO3\text{C}_9\text{H}_8\text{F}\text{N}\text{O}_3

This structure features a fluorine atom and a methoxy group that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. A comparative study indicated that benzoxazine compounds exhibited superior activity against various cancer cell lines compared to aminomethyl derivatives. In vivo studies demonstrated that these compounds significantly reduced tumor incidence and weight in models induced by carcinogenic agents like benzo(a)pyrene .

Case Study: Anticancer Mechanisms

In a specific study involving the administration of benzoxazine derivatives, compounds showed a notable decrease in tumor weight and incidence rates. The mechanism was hypothesized to involve apoptosis rather than antioxidant activity, suggesting that these compounds might induce programmed cell death in cancer cells through elevation of reactive oxygen species (ROS) levels .

Antimicrobial Activity

Benzoxazine derivatives, including 8-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, have also been evaluated for their antimicrobial properties. Research indicates that these compounds possess activity against various bacterial strains and fungi. The lipophilicity of the benzoxazine structure enhances membrane permeability, facilitating their action against microbial cells .

Summary of Biological Activities

The following table summarizes the biological activities associated with 8-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione:

Activity Effect Mechanism
AnticancerReduces tumor weight and incidenceInduction of apoptosis via ROS elevation
AntimicrobialEffective against bacteria and fungiMembrane disruption due to lipophilicity
Anti-inflammatoryPotential reduction in inflammationModulation of inflammatory pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multistep reactions involving halogenation, methoxylation, and cyclization. For example, fluorination at the 8-position may employ potassium fluoride or fluoroborate reagents under anhydrous conditions, while methoxylation at the 7-position typically uses methyl iodide with a base like K₂CO₃ in DMF . Cyclization to form the benzoxazine-dione core often requires refluxing in dichloromethane or acetonitrile with catalytic triethylamine. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to minimize side products like over-fluorinated derivatives.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% recommended for biological studies).
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at C8, methoxy singlet at δ ~3.8 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 255.04).
  • X-ray Crystallography : For unambiguous confirmation of the fused oxazine-dione ring system .

Q. What are the key challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer : Scaling up requires addressing:

  • Exothermic reactions : Use controlled addition of fluorinating agents to prevent runaway reactions.
  • Solvent volume reduction : Switch to greener solvents (e.g., ethanol/water mixtures) to improve atom economy .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) to reduce costs.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with variations at the 7-methoxy (e.g., ethoxy, hydroxy) or 8-fluoro (e.g., chloro, trifluoromethyl) positions .
  • Biological assays : Test analogs against target enzymes (e.g., GABA receptors for anticonvulsant activity) using patch-clamp electrophysiology or radioligand binding assays .
  • Computational modeling : Perform docking studies with AutoDock Vina to predict binding affinities to receptor pockets .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

  • Methodological Answer :

  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the oxazine ring.
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, particularly distinguishing between fluorine’s through-space vs. through-bond effects .
  • Isotopic labeling : Introduce ¹⁹F or ¹³C labels to track electronic environments at specific positions.

Q. How can the compound’s reactivity toward nucleophiles or electrophiles be exploited for functionalization?

  • Methodological Answer :

  • Nucleophilic substitution : Replace the 8-fluoro group with amines (e.g., piperidine) under SNAr conditions (DMSO, 100°C) .
  • Electrophilic aromatic substitution : Nitrate the benzene ring using HNO₃/H₂SO₄ at 0°C, targeting the electron-rich 5-position due to methoxy’s directing effects .
  • Photocatalysis : Use Ru(bpy)₃²⁺ under blue LED light to generate radicals for C–H functionalization .

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